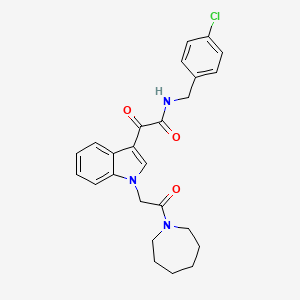
(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide, also known as CPTH2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This molecule has been studied extensively in recent years, with researchers investigating its synthesis, mechanism of action, and physiological effects.
Mechanism of Action
(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide inhibits the activity of histone acetyltransferases by binding to a specific site on the enzyme. This binding prevents the enzyme from acetylating histones, which in turn affects gene expression and cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on histone acetyltransferases, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide is its specificity for histone acetyltransferases, which allows for targeted inhibition of these enzymes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Future Directions
There are a number of potential future directions for research on (E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide. One area of interest is the development of more potent analogues of this compound that may be more effective in inhibiting histone acetyltransferases. Additionally, researchers may investigate the use of this compound in combination with other cancer therapies to enhance its efficacy. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesis Methods
The synthesis of (E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide involves a multi-step process that begins with the reaction of 2-nitroaniline with 2-nitrobenzaldehyde to form 2-nitro-N-phenylbenzamide. This compound is then reduced to N-phenylbenzamide, which is further reacted with 2-bromohex-2-ene to form this compound.
Scientific Research Applications
(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Researchers have found that this compound can inhibit the activity of histone acetyltransferases, which play a key role in gene expression and cell growth. This inhibition has been shown to lead to the suppression of tumor growth in various cancer cell lines.
properties
IUPAC Name |
(E)-2-carbazol-9-yl-N-phenylhex-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-2-3-15-23(24(27)25-18-11-5-4-6-12-18)26-21-16-9-7-13-19(21)20-14-8-10-17-22(20)26/h4-17H,2-3H2,1H3,(H,25,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVJNJVYGLNSNV-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C(=S)NC1=CC=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\C(=S)NC1=CC=CC=C1)/N2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

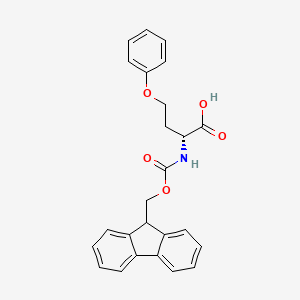
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)

![Ethyl 2-[(3-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2797700.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)

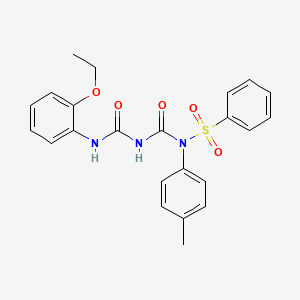
![2-[(2-Chlorophenyl)methyl]propanedioic acid](/img/structure/B2797707.png)
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)
![(6-Methoxypyridin-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2797710.png)
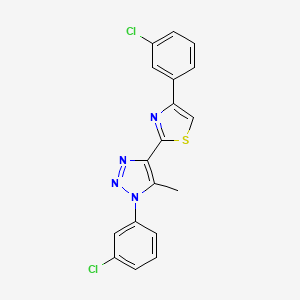
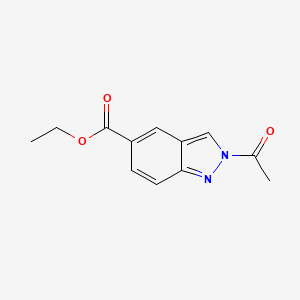
![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)
